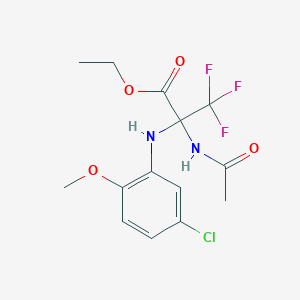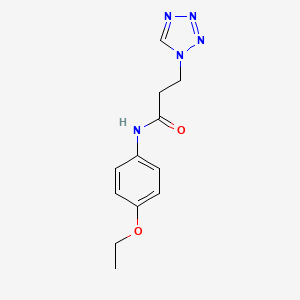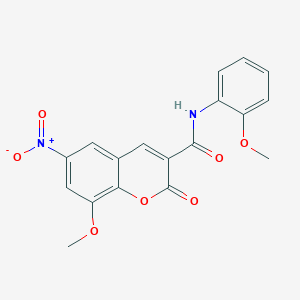![molecular formula C19H21Cl2N3O B11487795 2-(bicyclo[2.2.1]hept-2-yl)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B11487795.png)
2-(bicyclo[2.2.1]hept-2-yl)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{BICYCLO[221]HEPTAN-2-YL}-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{BICYCLO[221]HEPTAN-2-YL}-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE typically involves multiple steps One common approach is the formation of the bicyclo[22The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{BICYCLO[2.2.1]HEPTAN-2-YL}-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-{BICYCLO[2.2.1]HEPTAN-2-YL}-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{BICYCLO[2.2.1]HEPTAN-2-YL}-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETAMIDE: This compound shares the bicyclic core but lacks the pyrazole ring and the dichlorophenyl group.
2,3-DICHLORO-BICYCLO[2.2.1]HEPTANE: This compound has a similar bicyclic structure but different substituents.
Methyl 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE: This compound has a similar core structure but different functional groups.
Uniqueness
2-{BICYCLO[2.2.1]HEPTAN-2-YL}-N-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}ACETAMIDE is unique due to its combination of a bicyclic core, a pyrazole ring, and a dichlorophenyl group. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C19H21Cl2N3O |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H21Cl2N3O/c20-16-4-3-14(17(21)10-16)11-24-6-5-18(23-24)22-19(25)9-15-8-12-1-2-13(15)7-12/h3-6,10,12-13,15H,1-2,7-9,11H2,(H,22,23,25) |
InChI Key |
NQRNYWUEUYSGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B11487718.png)


![8,9-Dihydro-8-[1-(hydroxymethyl)ethenyl]-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B11487734.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B11487738.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B11487739.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B11487745.png)
![N-[3-(methylsulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B11487746.png)
![N-(4-fluorophenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11487753.png)
![5-{4-[(4-butoxyphenyl)carbonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one](/img/structure/B11487754.png)
![4-methoxy-N-{1-[(4-methoxyphenyl)carbonyl]-3-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B11487775.png)
![5-Cyclopentyl-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11487778.png)
![4-bromo-N-[2-(4-ethylphenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B11487782.png)
